molecular formula C9H17N B13113814 N-Allylhex-5-en-1-amine

N-Allylhex-5-en-1-amine

Cat. No.: B13113814
M. Wt: 139.24 g/mol
InChI Key: HFOCFIYZTIAKAD-UHFFFAOYSA-N
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Description

N-Allylhex-5-en-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features an allyl group and a hexenyl chain attached to the nitrogen atom, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allylhex-5-en-1-amine can be synthesized through various methods. One common approach involves the amination of hex-5-en-1-ol with allylamine under catalytic conditions. Another method includes the reductive amination of hex-5-en-1-al with allylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Allylhex-5-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Allylhex-5-en-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.

    Biology: It serves as a precursor for biologically active compounds and is used in the synthesis of pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Allylhex-5-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: N-Allylhex-5-en-1-amine is unique due to its specific positioning of the allyl and hexenyl groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-prop-2-enylhex-5-en-1-amine

InChI

InChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h3-4,10H,1-2,5-9H2

InChI Key

HFOCFIYZTIAKAD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNCC=C

Origin of Product

United States

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